1-Piperidinepentanol

Description

A Cornerstone in Medicinal Chemistry and Natural Product Discovery

Piperidine (B6355638) derivatives are integral to numerous classes of pharmaceuticals, demonstrating a wide spectrum of pharmacological activities. nih.govnih.gov These include applications as anticancer, antimicrobial, anti-inflammatory, and central nervous system modulating agents. nih.govnih.gov The structural framework of piperidine allows for modifications that can significantly influence a compound's biological activity, enhancing properties like membrane permeability and receptor binding affinity. nih.gov

In the realm of natural products, piperidine alkaloids are found in various plant species and have been investigated for their diverse biological effects. bldpharm.comtandfonline.com For example, piperine (B192125), the primary active component in black pepper, is a well-known piperidine alkaloid. chemicalbook.com Other naturally occurring piperidine compounds have shown potential as enzyme inhibitors and for their role in treating a range of health conditions. tandfonline.comnih.gov

Table 1: Examples of Bioactive Piperidine Derivatives

| Compound Class | Example | Associated Biological Activity |

| Synthetic Pharmaceutical | Haloperidol (B65202) | Antipsychotic |

| Synthetic Pharmaceutical | Penfluridol | Antipsychotic |

| Natural Alkaloid | Piperine | Anti-inflammatory, Antioxidant |

| Natural Alkaloid | Lobeline | Respiratory Stimulant |

This table provides illustrative examples and is not exhaustive.

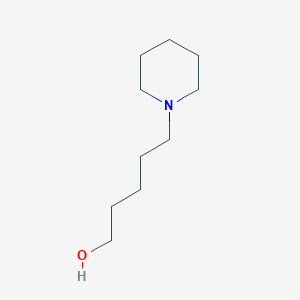

Structure

3D Structure

Properties

IUPAC Name |

5-piperidin-1-ylpentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO/c12-10-6-2-5-9-11-7-3-1-4-8-11/h12H,1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEPOCRCIIKQXSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40340679 | |

| Record name | 1-Piperidinepentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40340679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2937-83-9 | |

| Record name | 1-Piperidinepentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40340679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Piperidinepentanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Pharmacological and Biological Investigations of Piperidine Containing Compounds Excluding Direct 1 Piperidinepentanol Bioactivity

Broad Pharmacological Relevance of Piperidine (B6355638) Core Structures

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a fundamental scaffold in medicinal chemistry. researchgate.netdut.ac.za Its structural and conformational flexibility allows it to interact with a wide array of biological targets, making it a privileged structure in drug design. researchgate.netpjps.pk This versatility has led to the incorporation of the piperidine moiety into numerous approved drugs spanning a broad spectrum of therapeutic categories. researchgate.netencyclopedia.pubmdpi.com The ability to introduce various substituents around the piperidine ring enables chemists to fine-tune the pharmacological properties of the resulting molecules, enhancing their potency, selectivity, and pharmacokinetic profiles. researchgate.netthieme-connect.com

The piperidine framework is a cornerstone in the development of pharmaceuticals, with its derivatives being utilized in over twenty different drug classes. encyclopedia.pubmdpi.com These applications range from treating complex diseases like cancer and Alzheimer's to managing pain and psychiatric disorders. encyclopedia.pubijnrd.org The prevalence of this scaffold in blockbuster drugs underscores its importance to the pharmaceutical industry. researchgate.net

The piperidine moiety is integral to the structure of several modern anticancer therapeutics, particularly targeted therapies. mdpi.comresearchgate.net For instance, several anaplastic lymphoma kinase (ALK) inhibitors, used in the treatment of specific types of lung cancer, feature a piperidine ring which was found to be crucial for chiral optimization. encyclopedia.pub Radiolabeled fluoro-analogs of the commercial ALK inhibitors crizotinib, alectinib, and ceritinib (B560025) have been developed with enhanced central nervous system (CNS) pharmacokinetic properties, potentially for treating brain metastases. encyclopedia.pub The natural alkaloid Vinblastine, derived from Catharanthus roseus, also contains a piperidine-like structure and is used to treat a variety of cancers, including lymphomas and bladder cancer. ufmg.br More recent developments include Tepotinib, a selective inhibitor of the MET tyrosine kinase approved for lung cancer treatment. researchgate.net

Table 1: Examples of Piperidine-Containing Anticancer Agents

| Drug Name | Target/Mechanism of Action | Primary Cancer Indication |

|---|---|---|

| Crizotinib | ALK, ROS1, and MET Tyrosine Kinase Inhibitor | Non-Small Cell Lung Cancer |

| Alectinib | ALK Tyrosine Kinase Inhibitor | Non-Small Cell Lung Cancer |

| Ceritinib | ALK Tyrosine Kinase Inhibitor | Non-Small Cell Lung Cancer |

| Vinblastine | Inhibits microtubule formation | Lymphoma, Breast Cancer, Bladder Cancer |

| Tepotinib | MET Tyrosine Kinase Inhibitor | Non-Small Cell Lung Cancer |

A key strategy in managing Alzheimer's disease is to address the deficiency in the cholinergic system by inhibiting cholinesterases. encyclopedia.pub The leading drug in this class, Donepezil (B133215), is a piperidine derivative that acts as a potent and reversible inhibitor of acetylcholinesterase (AChE). encyclopedia.pubufmg.br Research has expanded on this foundation, developing other piperidine-based compounds that can inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), another key enzyme in acetylcholine (B1216132) metabolism. encyclopedia.pubebi.ac.ukwipo.int For example, indolylpiperidine analogs of Donepezil have been shown to effectively inhibit both enzymes. encyclopedia.pub The natural piperidine alkaloid, piperine (B192125), has also been investigated for its neuroprotective effects and potential to improve cognitive ability. taylorandfrancis.com

Table 2: Piperidine Derivatives in Alzheimer's Disease Research

| Compound/Drug | Target Enzyme(s) | Key Research Finding |

|---|---|---|

| Donepezil | Acetylcholinesterase (AChE) | Leading drug for Alzheimer's therapy. encyclopedia.pubufmg.breurekaselect.com |

| Indolylpiperidine Analogs | AChE and Butyrylcholinesterase (BuChE) | Capable of dual inhibition of both cholinesterases. encyclopedia.pub |

| Juliflorine | AChE and BuChE | A natural piperidine alkaloid that noncompetitively inhibits both enzymes. taylorandfrancis.com |

| Compound 5k | AChE and Aβ aggregation | A synthetic derivative that strongly inhibits AChE and self-induced Aβ1-42 aggregation. ebi.ac.uk |

The piperidine scaffold has been incorporated into novel antibiotic designs to combat bacterial infections, including those caused by resistant strains. encyclopedia.pub For instance, piperidine-containing analogs of fluoroquinolones, such as bafloxacins, have demonstrated good inhibitory action against Methicillin-resistant Staphylococcus aureus (MRSA), Pseudomonas aeruginosa, and Escherichia coli. encyclopedia.pub These compounds may have a dual-action mechanism, involving the destruction of the cell wall and interaction with DNA gyrase. encyclopedia.pub Furthermore, the natural alkaloid piperine, found in black pepper, has been shown to potentiate the activity of antibiotics like ciprofloxacin (B1669076) against Staphylococcus aureus by inhibiting bacterial efflux pumps. nih.govnih.gov

Table 3: Examples of Piperidine-Containing Antibacterial Agents

| Compound/Class | Target/Mechanism of Action | Target Bacteria |

|---|---|---|

| Bafloxacins | Cell wall destruction, DNA gyrase/IV-DNA interaction | MRSA, P. aeruginosa, E. coli |

| Piperidinyl "tails" structures | Inhibition of Mycobacterium tuberculosis strains | Mycobacterium tuberculosis |

| Piperine (in combination) | Efflux pump inhibition | Staphylococcus aureus |

The piperidine ring is a core structural feature of many potent analgesics, particularly within the opioid class. encyclopedia.pubnih.gov Morphine and codeine, two alkaloids isolated from the opium poppy (Papaver somniferum), contain a fused piperidine ring and are used for strong pain relief. nih.gov The synthetic opioid Fentanyl and its derivatives are also based on a piperidine structure. encyclopedia.pub These compounds primarily exert their analgesic effects by acting as agonists at opioid receptors, with a strong affinity for the mu-opioid receptor (MOR). encyclopedia.pub The established importance of this scaffold has made it a frequent starting point for the discovery of new types of analgesics. pjps.pkencyclopedia.pub

Table 4: Piperidine-Containing Analgesics

| Drug Name | Class | Primary Receptor Target |

|---|---|---|

| Morphine | Opioid Alkaloid | Mu-opioid receptor (MOR) |

| Codeine | Opioid Alkaloid | Metabolized to Morphine, acts on MOR |

| Fentanyl | Synthetic Opioid | Mu-opioid receptor (MOR) |

| Meperidine | Synthetic Opioid | Mu-opioid receptor (MOR) |

Piperidine derivatives are well-established in the treatment of psychosis, including schizophrenia. encyclopedia.pubnih.gov Many typical and atypical antipsychotic drugs incorporate the piperidine nucleus. nih.goveurekaselect.com The diphenylbutylpiperidines, a class that includes drugs like pimozide (B1677891) and fluspirilene, are potent antagonists of the dopamine (B1211576) D2 receptor. tandfonline.comwikipedia.org Other widely used antipsychotics such as haloperidol (B65202) and risperidone (B510) also feature a piperidine ring. tandfonline.comacademicjournals.org The therapeutic effects of these agents are often attributed to their ability to block both dopamine D2 and serotonin (B10506) 5-HT2 receptors, which can help manage both the positive and negative symptoms of schizophrenia. eurekaselect.comtandfonline.com

Table 5: Examples of Piperidine-Containing Antipsychotic Agents

| Drug Name | Class | Primary Receptor Targets |

|---|---|---|

| Haloperidol | Typical Antipsychotic (Butyrophenone) | Dopamine D2 Receptor |

| Pimozide | Typical Antipsychotic (Diphenylbutylpiperidine) | Dopamine D2 Receptor |

| Fluspirilene | Typical Antipsychotic (Diphenylbutylpiperidine) | Dopamine D2 Receptor |

| Risperidone | Atypical Antipsychotic | Dopamine D2 and Serotonin 5-HT2A Receptors |

| Pipamperone | Typical Antipsychotic | Dopamine D2 and Serotonin 5-HT2A Receptors |

Therapeutic Applications Across Various Drug Classes

Antioxidants

Certain piperidine derivatives have been investigated for their antioxidant properties. The capacity of these compounds to scavenge free radicals is a key aspect of this activity. researchgate.net For instance, piperidine nitroxides like TEMPOL (4-hydroxy-2,2,6,6-tetramethylpiperidine-1-oxy radical) are known to exhibit potent antioxidant effects. nwmedj.org The antioxidant potential of piperidine derivatives is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging method. nwmedj.orgresearchgate.net

Research has shown that the antioxidant activity can be influenced by the specific substituents on the piperidine ring. In a study of six novel piperidine derivatives, all tested compounds showed antioxidant potentials greater than 49% at a concentration of 1 mg/ml, with one derivative demonstrating a scavenging capacity of 78% at the same concentration. researchgate.net Another study synthesized a piperidine complex, 1-benzyl-1-(2-methyl-3-oxo-3-(p-tolyl)propyl)piperidin-1-ium chloride, which exhibited limited DPPH radical scavenging activity but showed significant cytotoxic effects on A549 lung cancer cells. nwmedj.orgnwmedj.org

It is important to note that while some piperidine derivatives show promising antioxidant activity, others may exhibit limited effects. nwmedj.org The structural features of the piperidine derivative, including the nature and position of substituents, play a crucial role in determining its antioxidant efficacy. rsc.org

Antiparasitic Drugs

The piperidine scaffold is a key component in the development of antiparasitic drugs. encyclopedia.pubnih.gov Febrifugine and its synthetic analog, halofuginone, are well-known examples of piperidine-containing compounds used as antiparasitic agents. encyclopedia.pubnih.govresearchgate.net

Recent research has focused on developing new piperidine derivatives with enhanced antiparasitic activity. For example, arylaminoalcohol derivatives containing a piperidine moiety have been synthesized and investigated for their potential against parasitic diseases like malaria and toxoplasmosis. google.com These compounds are designed to target specific parasitic enzymes. google.com

The development of antiparasitic drugs often involves the synthesis of various derivatives to improve efficacy and overcome resistance. For instance, hydroxylpropyl-piperazine derivatives have demonstrated significant activity against chloroquine-resistant strains of Plasmodium falciparum. google.com

Piperidine Moieties in Natural Alkaloids with Biological Activity

The piperidine ring is a common structural feature in a wide variety of natural alkaloids that exhibit significant biological activities. encyclopedia.pubnih.govrsc.org These alkaloids are found in various plant species and have been a source of inspiration for the development of new therapeutic agents. researchgate.netrsc.org

A well-known example is piperine, the main active component of black pepper, which contains a piperidine moiety and is recognized for a broad range of biological properties, including antibacterial and anticancer effects. encyclopedia.pubnih.govresearchgate.net Other notable piperidine alkaloids include:

Atropine: Contains a fused piperidine ring and is used clinically for various medical purposes. encyclopedia.pubnih.gov

Morphine: Also features a fused piperidine ring and is a powerful analgesic. encyclopedia.pubnih.gov

Aloperine and Matrine: These alkaloids from the Sophora plant contain two fused piperidine rings and have shown antiviral, anti-inflammatory, and antitumor properties. encyclopedia.pubnih.govresearchgate.net

Pinidinol and Isosolenopsin A: These are examples of naturally occurring piperidine alkaloids with α-methyl multi-substituted piperidine rings. rsc.org

The biosynthesis of many piperidine-based natural alkaloids is believed to proceed through a common intermediate, Δ¹-piperideine. rsc.org The diverse biological activities of these natural products highlight the importance of the piperidine scaffold in molecular recognition and interaction with biological targets. nih.govrsc.org

Structure-Activity Relationship (SAR) Studies for Piperidine Derivatives

Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For piperidine derivatives, these studies provide valuable insights for designing more potent and selective therapeutic agents. rsc.orgingentaconnect.com

Influence of Substituents on Biological Activity

The type, position, and orientation of substituents on the piperidine ring significantly impact the biological activity of its derivatives. ontosight.aijmchemsci.com SAR studies have revealed key structural features that can enhance or diminish the therapeutic effects of these compounds. rsc.orgingentaconnect.com

For instance, in a series of piperidine-based inhibitors of the influenza virus, it was found that an ether linkage between a quinoline (B57606) and the piperidine ring was critical for inhibitory activity. rsc.org Further optimization led to the discovery of a compound with excellent inhibitory activity against various influenza virus strains. rsc.org

In the context of antipsychotic agents, attaching different heterocyclic groups to the basic piperidine ring has been shown to greatly potentiate the antipsychotic activity. ingentaconnect.com Similarly, for antimicrobial agents, the type and position of halogen and piperidine tetrasubstituents have been shown to have significantly different effects on the growth of microorganisms. tandfonline.com For example, the combination of bromo, chloro, and pyrrolidino substituents resulted in inhibitory activity against certain microorganisms. tandfonline.com

The influence of substituents is also evident in the development of anticancer agents. In a study of 2(3H)-benzoxazolone derivatives with piperidine substituents, chlorination of the benzoxazolone ring was found to influence the apoptotic activity against breast cancer cells. jmchemsci.com

The following table summarizes the influence of substituents on the biological activity of various piperidine derivatives based on several research findings:

| Derivative Class | Substituent/Structural Feature | Influence on Biological Activity | Reference |

| Influenza Virus Inhibitors | Ether linkage between quinoline and piperidine | Critical for inhibitory activity | rsc.org |

| Antipsychotics | Attachment of heterocyclic groups | Potentiates antipsychotic activity | ingentaconnect.com |

| Antimicrobials | Bromo, chloro, and pyrrolidino substituents | Inhibitory activity against microorganisms | tandfonline.com |

| Anticancer Agents | Chlorination of benzoxazolone ring | Influences apoptotic activity | jmchemsci.com |

| Monoamine Transporter Inhibitors | Thioacetamide side chain appendage | Affects selectivity for DAT/NET or SERT | nih.gov |

Stereochemical Considerations in Piperidine-Based Therapeutics

Stereochemistry plays a critical role in the biological activity of piperidine-based therapeutics. ontosight.ainih.gov The three-dimensional arrangement of atoms in a molecule can significantly affect its interaction with biological targets, leading to differences in efficacy and safety between stereoisomers. ontosight.ainih.gov

For many piperidine derivatives, the specific stereoisomers (enantiomers or diastereomers) exhibit distinct pharmacological profiles. For example, in a study of 3,4-disubstituted piperidine analogues as monoamine transporter inhibitors, the cis and trans isomers, as well as their individual enantiomers, showed different selectivities for the dopamine transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin transporter (SERT). nih.gov The (-)-cis analogues exhibited DAT/NET selectivity, while the (-)-trans and (+)-cis isomers showed SERT or SERT/NET selectivity. nih.gov

In the context of opioid analgesics, the stereochemistry of the piperidine ring is crucial for activity. nih.gov The conformation of the piperidine ring in synthetic opioids is believed to mimic that of morphine, which is essential for binding to opioid receptors. nih.gov

The importance of stereochemistry is also highlighted in the development of CCR2 antagonists, where SAR studies of 7-azaindole (B17877) piperidine derivatives led to the discovery of potent antagonists with specific stereochemical configurations. nih.gov

Advanced Research on Bioactive Piperidine Scaffolds

Advanced research continues to explore the potential of piperidine scaffolds in drug discovery, focusing on the development of novel synthetic methodologies and the identification of new biologically active compounds. nih.govnih.gov The piperidine ring is considered a "privileged scaffold" due to its ability to serve as a ligand for multiple, unrelated biological targets. nih.gov

Recent synthetic advancements have focused on creating highly substituted and stereochemically complex piperidine derivatives. mdpi.com These methods include multicomponent reactions, cascade reactions, and catalytic asymmetric syntheses, which allow for the efficient construction of diverse piperidine libraries for biological screening. nih.gov For example, a stereoselective three-component Mannich reaction has been developed, inspired by the biosynthesis of piperidine natural products, to assemble multi-substituted chiral piperidines. rsc.org

Researchers are also exploring the use of piperidine scaffolds in the development of new therapeutic agents for a wide range of diseases, including cancer, infectious diseases, and neurodegenerative disorders. encyclopedia.pubnih.gov For instance, novel piperidine derivatives are being investigated as inhibitors of enzymes like acetylcholinesterase and butyrylcholinesterase for the treatment of Alzheimer's disease. ajchem-a.commdpi.com

The exploration of new bioactive piperidine scaffolds is an active area of research, with the goal of identifying novel drug candidates with improved efficacy and safety profiles. nih.gov

Spirooxindolopyrrolidine-embedded Piperidinones in Cancer Research

A notable area of research involves the synthesis of complex heterocyclic hybrids, such as spirooxindolopyrrolidine-embedded piperidinones, for anticancer applications. encyclopedia.pubnih.gov These compounds have been synthesized with high stereoselectivity through a three-component 1,3-dipolar cycloaddition reaction. encyclopedia.pubmdpi.com In studies evaluating their efficacy, certain synthesized spiropyrrolidine tethered piperidone hybrids demonstrated significant cytotoxicity against FaDu hypopharyngeal tumor cells. nih.gov Some of these compounds exhibited activity comparable to or even slightly better than the standard anticancer drug bleomycin (B88199) and were shown to induce apoptosis in cancer cells. encyclopedia.pubnih.gov This line of research follows the "escape from flatland" strategy in medicinal chemistry, which focuses on creating more three-dimensional molecules to enhance biological activity. encyclopedia.pub

Piperidine-embedded Anticancer Agents and Muscarinic Acetylcholine Receptors

Research has identified piperidine-embedded compounds as active agents in specific types of cancer. For instance, certain piperidine derivatives have been synthesized that show notable activity against androgen-refractory prostate cancer (ARPC) cell lines. encyclopedia.pubmdpi.comresearchgate.net These compounds have been shown to act as ligands for the M3 muscarinic acetylcholine receptor (M3R). encyclopedia.pubmdpi.comresearchgate.net The M3R is overexpressed in some cancer cells, and its activation is linked to stimulating cell proliferation, promoting resistance to apoptosis, and encouraging metastasis, particularly in the progression of colorectal cancer. encyclopedia.pubmdpi.com A specific cyclohexyl derivative was found to block the proliferation and NADPH oxidase (NOX) activity induced by the muscarinic receptor agonist carbachol (B1668302) in DU145 prostate cancer cells. researchgate.net

Biocide Development with Piperidine Derivatives

Piperidine derivatives are utilized as biocides, which are chemical substances designed to neutralize or suppress harmful organisms such as pathogenic bacteria and fungi. encyclopedia.pub The broad applicability of piperidine in this field stems from the diverse biological activities its derivatives can possess. encyclopedia.pubresearchgate.net Researchers have synthesized and studied various piperidine-based structures for their pharmacological activities, including antimicrobial properties. researchgate.net While a single structural template for all types of biocidal activity does not exist due to the wide variety of pathogens, the piperidine moiety remains a key component in the development of new biocidal agents. encyclopedia.pub

Preclinical and Clinical Evaluation of Piperidine-Related Molecules (e.g., Piperine)

Piperine, an alkaloid from black pepper, is a well-studied piperidine derivative with a wide range of biological properties. encyclopedia.pubfrontiersin.org

Pharmacokinetics and Brain Penetration Studies

Pharmacokinetic studies, particularly in rats, have shown that piperine can efficiently cross the blood-brain barrier and distribute throughout the brain. nih.govtandfonline.com It demonstrates a high affinity for both brain tissue (98.4-98.5% binding) and plasma proteins (96.2-97.8% binding). nih.govresearchgate.net This high penetration is attributed to its efficient membrane permeability and limited metabolism in the liver. nih.govresearchgate.net Studies using a Caco-2 monolayer model, which mimics the intestinal barrier, further confirmed its high permeability. nih.govresearchgate.net The half-life of piperine in humans is estimated to be long, around 13.2–15.8 hours. scienceopen.com

Table 2: Pharmacokinetic Parameters of Piperine in Rats (Oral Administration)

| Parameter | Value | Reference |

|---|---|---|

| Time to Max Concentration (Tmax) | ~4 hours | tandfonline.com |

| Brain-to-Plasma AUC Ratio | 0.95 | tandfonline.com |

| Unbound Brain-to-Plasma AUC Ratio | 1.10 | nih.govtandfonline.com |

| Half-life (t1/2) in Brain | 2.39 hours | tandfonline.com |

| Half-life (t1/2) in Plasma | 2.26 hours | tandfonline.com |

| Brain Distribution Volume | 36.32 ± 1.40 ml/g brain | nih.govresearchgate.net |

Molecular Mechanisms of Action

Piperine's therapeutic effects are rooted in its ability to modulate numerous cellular signaling pathways. frontiersin.orgnih.gov It is known to inhibit the proliferation of cancer cells by inducing apoptosis (programmed cell death) and causing cell cycle arrest at various phases, including G1, G1/S, or G2/M, depending on the cancer cell type. frontiersin.org

Piperine exerts its anticancer effects by influencing a wide array of signaling molecules and pathways that are crucial for cancer cell survival, proliferation, and metastasis. frontiersin.orgnih.gov It has been shown to inhibit key transcription factors such as NF-κB and AP-1, which are involved in inflammation and cell survival. frontiersin.org Furthermore, piperine can suppress the expression of matrix metalloproteinases (MMPs), like MMP-9, which are enzymes that degrade the extracellular matrix and facilitate tumor invasion and metastasis. frontiersin.orgspandidos-publications.com This suppression is often achieved by interfering with upstream signaling cascades.

Studies have demonstrated that piperine can inhibit the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth and survival, and downregulate its downstream target, MMP-9. spandidos-publications.compreprints.org It also modulates the MAPK pathway, including ERK1/2 and p38, which are involved in cell proliferation and migration. frontiersin.orgmdpi.com By regulating these and other signaling molecules, piperine can effectively inhibit tumor growth, invasion, and angiogenesis. frontiersin.orgresearchgate.net

Table 3: Signaling Molecules and Pathways Regulated by Piperine

| Target Molecule/Pathway | Effect of Piperine | Associated Outcome | Reference |

|---|---|---|---|

| NF-κB | Inhibition | Reduced inflammation, proliferation, and survival | frontiersin.org |

| AP-1 | Inhibition | Reduced cell migration and invasion | frontiersin.org |

| PI3K/Akt/mTOR | Inhibition | Reduced cell proliferation, survival, and migration | spandidos-publications.compreprints.org |

| ERK1/2 | Inhibition | Reduced cell migration | frontiersin.orgmdpi.com |

| p38 MAPK | Inhibition/Modulation | Reduced inflammation and cell migration | frontiersin.orgmdpi.com |

| MMP-9 | Inhibition/Downregulation | Reduced invasion and metastasis | frontiersin.orgspandidos-publications.com |

| c-Fos, CREB, ATF2 | Inhibition | Reduced cell survival | frontiersin.orgnih.gov |

| P-glycoprotein (P-gp) | Inhibition | Reversal of multidrug resistance | frontiersin.org |

Modulation of Signaling Pathways

The piperidine scaffold is a key structural motif in a multitude of compounds that exhibit significant interactions with various cellular signaling pathways. These interactions are fundamental to the pharmacological effects observed in preclinical and research settings. Piperidine-containing molecules have been identified as modulators of complex signaling cascades involved in cell proliferation, apoptosis, inflammation, and neurotransmission. The structural versatility of the piperidine ring allows for the design of derivatives that can target specific components of these pathways, including protein kinases, G-protein coupled receptors (GPCRs), and ion channels, thereby influencing cellular responses.

Research into these compounds, particularly natural alkaloids like piperine and synthetic derivatives, has revealed their ability to activate or inhibit critical signaling pathways. frontiersin.org The modulation can occur through various mechanisms, including competitive antagonism, allosteric modulation, and direct enzyme inhibition. nih.govpnas.org These activities underscore the potential of piperidine derivatives as tools for dissecting complex biological processes and as foundational structures in drug discovery. The following sections detail the research findings concerning the modulation of specific signaling pathways by various piperidine-containing compounds.

Modulation of Cancer-Related Signaling Pathways

Piperidine derivatives have been extensively investigated for their influence on signaling pathways that are intrinsically linked to cancer progression, such as cell survival, proliferation, and apoptosis. The natural alkaloid piperine, for instance, has been shown to regulate multiple key signaling cascades implicated in oncogenesis. researchgate.net

Studies have demonstrated that piperine can activate p53-mediated apoptosis by inducing the activation of caspase-9 and caspase-3 in A549 lung cancer cells. frontiersin.org It also regulates pathways such as STAT-3, NF-κB, and PI3K/AKT. frontiersin.orgresearchgate.net In gastric cancer models, piperine was found to inhibit cell invasion by suppressing the c-Src/RhoA/ROCK signaling pathway through the downregulation of IL-6 expression. frontiersin.org The anti-tumor effects of amide alkaloids from Piper species, including piperine, are often mediated through pathways like Src/ERK/STAT3, ERK1/2, p38 MAPK, and Akt. sciopen.com

Synthetic piperidine derivatives have also been engineered to target specific cancer-related pathways. For example, the compound 1-(2-(4-(Dibenzo[b,f]thiepin-10-yl)phenoxy)ethyl)piperidine (DTPEP) was found to downregulate the PI3K/Akt-PKCα survival pathway in breast cancer cells. nih.gov This action, coupled with its ability to modulate estrogen receptor (ER) signaling, leads to caspase-dependent apoptosis. Specifically, DTPEP acts as an antagonist on ERα-mediated activity while augmenting ERβ-mediated transactivation, showcasing a dual mechanism of action. nih.gov

| Compound | Signaling Pathway | Effect | Cell/Model System | Reference |

|---|---|---|---|---|

| Piperine | p53/Caspase | Activation of caspase-9 and caspase-3 | A549 (Lung Cancer) | frontiersin.org |

| Piperine | PI3K/Akt | Inhibition/Regulation | Various Cancer Cells | frontiersin.orgresearchgate.net |

| Piperine | NF-κB | Inhibition/Regulation | Various Cancer Cells | frontiersin.orgresearchgate.netmdpi.com |

| Piperine | STAT-3 | Suppression | Various Cancer Cells | researchgate.net |

| Piperine | c-Src/RhoA/ROCK | Inhibition (via IL-6 suppression) | TMK-1 (Gastric Cancer) | frontiersin.org |

| DTPEP | PI3K/Akt-PKCα | Downregulation | MCF-7 & MDA-MB-231 (Breast Cancer) | nih.gov |

| DTPEP | Estrogen Receptor (ERα/ERβ) | Modulation (ERα antagonist, ERβ agonist) | MCF-7 (Breast Cancer) | nih.gov |

Modulation of Neuroprotective and Inflammatory Pathways

Piperidine-containing compounds, particularly the alkaloid piperine, have been noted for their effects on signaling pathways associated with neuroprotection and inflammation. These activities are crucial for neuronal survival and for mitigating inflammatory responses that can lead to tissue damage.

In the context of neuroprotection, piperine has been found to protect hippocampal neurons by upregulating the protein kinase B (Akt) and glycogen (B147801) synthase kinase 3β (GSK-3β) signaling pathways. taylorandfrancis.com This mechanism helps to reduce excitotoxicity. Further research has linked the neuroprotective benefits of amide alkaloids from Piper species to the NGF/TrkA/Akt/GSK3β signaling pathway. sciopen.com

The anti-inflammatory properties of these compounds are often associated with their ability to modulate central inflammatory signaling cascades. The anti-inflammatory effects of amide alkaloids, including piperine, have been linked to the regulation of the ERK and NF-κB signaling pathways. sciopen.com By inhibiting these pathways, these compounds can reduce the expression of pro-inflammatory mediators.

| Compound | Signaling Pathway | Effect | Biological Context | Reference |

|---|---|---|---|---|

| Piperine | Akt/GSK-3β | Upregulation | Neuroprotection (Hippocampal Neurons) | taylorandfrancis.com |

| Amide Alkaloids (from Piper) | NGF/TrkA/Akt/GSK3β | Activation/Modulation | Neuroprotection | sciopen.com |

| Amide Alkaloids (from Piper) | ERK | Regulation/Inhibition | Anti-inflammatory | sciopen.com |

| Amide Alkaloids (from Piper) | NF-κB | Regulation/Inhibition | Anti-inflammatory | sciopen.com |

Modulation of GPCR and Ion Channel Signaling

The piperidine nucleus is a privileged scaffold for designing ligands that target G-protein coupled receptors (GPCRs) and ion channels, which are critical for signal transduction across cell membranes. nih.govtandfonline.comenamine.net

A notable example is 1-Piperidine Propionic Acid (1-PPA), which has been identified as an allosteric antagonist of Protease-Activated Receptor 2 (PAR2), a GPCR involved in inflammatory processes. nih.govpreprints.org By binding to an allosteric pocket, 1-PPA stabilizes the receptor in its inactive conformation, thereby inhibiting downstream signaling through MAPKs. nih.gov The histamine (B1213489) H3 receptor (H3R), another GPCR, is also a target for piperidine derivatives. The piperidine moiety has been established as a crucial structural feature for dual-acting ligands that target both H3R and sigma-1 (σ1) receptors. acs.org

In the realm of ion channels, piperidine derivatives have been developed as potent and selective modulators. tandfonline.comgoogle.com Piperidine carboxamides, such as PIPC1 and PIPC2, act as potent, noncovalent agonists of the Transient Receptor Potential Ankryin 1 (TRPA1) ion channel. pnas.org They bind to a hydrophobic site at the interface of transmembrane segments, a site that overlaps with other known allosteric modulators. pnas.org Furthermore, derivatives of piperine have been synthesized to enhance modulation of GABA-A receptors, showing greater potency and efficiency than the parent compound. nih.gov The voltage-gated potassium channel Kv1.5, which is crucial for cardiac function, is another target; the piperidine-containing acetylcholine inhibitor donepezil has been shown to significantly inhibit this channel. mdpi.com The σ1 receptor, a chaperone protein in the endoplasmic reticulum that modulates Ca2+ signaling, can also be targeted by piperidine derivatives to influence its activity. d-nb.info

| Compound/Class | Target | Target Class | Effect | Reference |

|---|---|---|---|---|

| 1-Piperidine Propionic Acid (1-PPA) | Protease-Activated Receptor 2 (PAR2) | GPCR | Allosteric Antagonist | nih.govpreprints.org |

| Piperidine Carboxamides (PIPC1, PIPC2) | TRPA1 | Ion Channel | Noncovalent Agonist | pnas.org |

| Piperine Derivatives | GABA-A Receptors | Ion Channel | Potentiation/Modulation | nih.gov |

| Donepezil | Kv1.5 Potassium Channel | Ion Channel | Inhibition | mdpi.com |

| Dual-acting Piperidine Derivatives | Histamine H3 Receptor / Sigma-1 Receptor | GPCR / Chaperone | Antagonism / Binding | acs.org |

| Synthetic Piperidine Derivatives | Sigma-1 (σ1) Receptor | Chaperone | Modulation of Affinity | d-nb.info |

Analytical and Spectroscopic Characterization Techniques for 1 Piperidinepentanol Excluding Basic Identification Data

Advanced Spectroscopic Analysis

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful analytical technique used to identify organic and, in some cases, inorganic materials. rtilab.com It works by passing infrared radiation through a sample, where some of the radiation is absorbed by the molecules and converted into rotational and/or vibrational energy. rtilab.com The resulting spectrum represents a unique molecular "fingerprint" of the sample, making it an excellent tool for chemical identification. rtilab.com

Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy

Attenuated Total Reflectance (ATR) is a sampling technique used in conjunction with FTIR spectroscopy that simplifies the analysis of liquid and solid samples by eliminating the need for extensive sample preparation. mt.com In ATR-IR, the sample is brought into direct contact with a crystal of high refractive index, typically diamond or zinc selenide (B1212193) (ZnSe). spectroscopyonline.comnih.gov An infrared beam is passed through the crystal in such a way that it reflects off the internal surface in contact with the sample. This reflection creates an evanescent wave that penetrates a small distance into the sample, allowing for the measurement of its infrared spectrum. mt.com

For 1-Piperidinepentanol, which is a liquid at room temperature, ATR-IR is a particularly convenient method. It allows for the rapid and reproducible collection of its infrared spectrum with minimal sample volume. drawellanalytical.com The resulting ATR-IR spectrum would display the same characteristic absorption bands as a traditional transmission FTIR spectrum, corresponding to the O-H and C-H stretching vibrations, as well as the unique fingerprint region. The quality and reproducibility of ATR-IR spectra make it a valuable tool for both qualitative identification and quantitative analysis. wiley.com

Raman Spectroscopy

Raman spectroscopy is a complementary vibrational spectroscopy technique to FTIR. edinst.com It involves illuminating a sample with a monochromatic laser source and analyzing the scattered light. researchgate.net While most of the scattered light has the same frequency as the incident laser (Rayleigh scattering), a small fraction is scattered at different frequencies (Raman scattering), which corresponds to the vibrational energy levels of the molecules in the sample. mdpi.com A key difference from FTIR is that Raman spectroscopy detects changes in polarizability of a molecule, whereas FTIR detects changes in the dipole moment. edinst.com

In the context of this compound, Raman spectroscopy can provide additional structural information. While the O-H bond is a strong absorber in the infrared, it is a relatively weak scatterer in the Raman spectrum. edinst.com Conversely, the C-C and C-N bonds within the piperidine (B6355638) ring and the pentanol (B124592) chain, which may have weaker IR signals, can produce distinct peaks in the Raman spectrum. This makes Raman and IR spectroscopy powerful complementary methods for a comprehensive vibrational analysis of this compound.

Table 1: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Hydroxyl (-OH) | O-H Stretch | 3650 - 3250 (broad) | FTIR/ATR-IR |

| Alkane (C-H) | C-H Stretch | 3000 - 2850 | FTIR/ATR-IR |

| Carbon-Nitrogen (C-N) | C-N Stretch | 1250 - 1020 | FTIR/ATR-IR, Raman |

| Carbon-Carbon (C-C) | C-C Stretch | 1200 - 800 | Raman |

Chromatographic and Mass Spectrometric Methods (General)

Chromatographic and mass spectrometric techniques are essential for the separation, identification, and quantification of chemical compounds. While specific results for this compound are not detailed here, the general principles of these methods as they apply to piperidine derivatives are discussed.

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate. For piperidine alkaloids and their derivatives, methods such as Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are commonly employed. austinpublishinggroup.com HPLC, in particular, offers high resolution and sensitivity for the analysis of such compounds. nih.govnih.gov

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. The results are typically presented as a mass spectrum, a plot of intensity as a function of the mass-to-charge ratio. Mass spectrometry is a powerful tool for the structural elucidation of piperidine alkaloids and their derivatives. nih.gov Techniques like Electrospray Ionization (ESI) and Electron Ionization (EI) are used to generate ions from the sample molecules. nih.gov The subsequent fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can provide valuable information about the compound's structure. nih.govnih.gov For instance, the neutral loss of a water molecule is a common fragmentation pathway for piperidine alkaloids containing a hydroxyl group. nih.gov The coupling of liquid chromatography with mass spectrometry (LC-MS) provides a highly sensitive and selective method for the analysis of complex mixtures containing piperidine derivatives. austinpublishinggroup.comresearchgate.net

Future Directions and Research Perspectives for 1 Piperidinepentanol

Emerging Synthetic Methodologies for Enhanced Efficiency and Selectivity

The synthesis of piperidine (B6355638) derivatives, including 1-piperidinepentanol, is a critical area of research aimed at improving efficiency and selectivity. nii.ac.jp Traditional methods for synthesizing cyclic amines often involve multiple steps, such as N-protection, O-activation, cyclization, and deprotection, which can be inefficient. organic-chemistry.org

Recent advancements focus on more direct and sustainable approaches. unisi.it One promising method is the N-heterocyclization of primary amines with diols catalyzed by metal complexes, such as those containing Iridium. organic-chemistry.org This approach allows for the synthesis of various five-, six-, and seven-membered cyclic amines in good to excellent yields. organic-chemistry.org Another innovative one-pot synthesis involves the chlorination of amino alcohols using thionyl chloride (SOCl₂), which circumvents the need for the classical multi-step sequence. organic-chemistry.org

Furthermore, palladium-catalyzed anaerobic oxidation of N-heterocycle-containing alcohols using chloroarenes as oxidants has been developed. nii.ac.jp This method demonstrates high chemoselectivity, allowing for the oxidation of primary and secondary alcohols without affecting the cyclic amine groups. nii.ac.jp Such selective oxidation techniques are crucial for synthesizing functionalized piperidine derivatives. Microwave-assisted synthesis has also emerged as a rapid and efficient method for the cyclocondensation of alkyl dihalides with primary amines in an aqueous alkaline medium. organic-chemistry.org

These emerging methodologies offer significant advantages over traditional synthetic routes by reducing the number of steps, improving yields, and employing more environmentally friendly conditions.

Potential Applications in Novel Drug Discovery and Development

The piperidine scaffold is a common feature in many pharmaceuticals, highlighting its importance in medicinal chemistry. encyclopedia.pub Piperidine derivatives are known to exhibit a wide range of pharmacological activities, including acting as antagonists or agonists at various receptors, which influences neurological, cardiovascular, and immune functions. ontosight.ai This broad activity spectrum makes them attractive candidates for drug discovery.

Research is ongoing to explore the therapeutic potential of this compound and its derivatives in treating various diseases. ontosight.ai Notably, piperidine-based compounds are being investigated for their potential in managing neurodegenerative disorders such as Alzheimer's and Parkinson's disease. ontosight.aiencyclopedia.pub The ability of these compounds to interact with biological targets like cholinesterases and beta-secretase is a key area of focus. encyclopedia.pub

The development of multi-targeted ligands is a growing trend in drug discovery, and piperidine derivatives are well-suited for this approach. For instance, novel 1-benzylpyrrolidine-3-amine derivatives containing piperidine groups have shown both anti-aggregatory and antioxidant effects, along with dual cholinesterase inhibition, making them promising for Alzheimer's therapy. encyclopedia.pub The versatility of the piperidine ring allows for the incorporation of various functional groups to optimize binding affinity and selectivity for specific biological targets.

Role in the Synthesis of Complex Natural Products

This compound and its derivatives serve as valuable building blocks in the synthesis of complex natural products. cymitquimica.comtcichemicals.com Many alkaloids, which are naturally occurring compounds with significant biological activities, contain a piperidine ring. encyclopedia.pub For example, piperine (B192125), the main active component of black pepper, possesses a piperidine moiety and exhibits a broad range of beneficial biological properties. encyclopedia.pubresearchgate.net

The synthesis of complex molecules often relies on the strategic use of smaller, functionalized building blocks. This compound, with its hydroxyl and piperidine functionalities, can be readily modified and incorporated into larger, more intricate structures. The development of stereocontrolled methodologies for synthesizing piperidine derivatives is crucial for the asymmetric synthesis of natural products. nih.gov For instance, novel tetrahydroisoquinoline and piperidine derivatives can be selectively synthesized from substituted indenes or cyclopentenes through a process involving oxidative cleavage and reductive amination. nih.gov

The ability to construct complex molecular architectures from simpler precursors like this compound is fundamental to natural product synthesis and the discovery of new bioactive compounds.

Advancements in Understanding Structure-Function Relationships

Understanding the relationship between the chemical structure of a molecule and its biological activity is a cornerstone of medicinal chemistry. chemmethod.comscribd.com For this compound and its derivatives, this involves studying how modifications to the piperidine ring and its substituents affect their pharmacological properties. researchgate.net

Key structural features that influence activity include:

The Piperidine Ring: The conformation of the piperidine ring (chair or boat) and the orientation of substituents (axial or equatorial) can significantly impact how the molecule interacts with its biological target. libretexts.org The equatorial position is generally more stable for larger substituents, minimizing steric hindrance. libretexts.org

Substituents: The nature and position of substituents on the piperidine ring and the pentanol (B124592) side chain are critical for activity. For example, the presence of an N-benzyl moiety has been shown to enhance cholinesterase inhibition in some piperidine derivatives. encyclopedia.pub

Pharmacophore modeling is a computational tool used to identify the essential three-dimensional arrangement of functional groups required for biological activity. nih.govpeerj.comnih.gov By comparing the structures of active and inactive compounds, researchers can develop a pharmacophore model that guides the design of new, more potent derivatives. nih.govresearchgate.net Conformational analysis, through both experimental techniques like X-ray crystallography and computational methods, provides insights into the preferred three-dimensional shape of the molecule, which is crucial for its interaction with a receptor. ethz.chnih.gov

Integration with Computational Chemistry and AI in Drug Design

For this compound and its derivatives, computational approaches are being used in several ways:

Virtual Screening: Large databases of chemical compounds can be virtually screened to identify molecules that are likely to bind to a specific biological target. helixr.comdovepress.comjapsonline.com This is often done using pharmacophore models and molecular docking simulations. peerj.comdovepress.com

Predictive Modeling: AI and machine learning algorithms can be trained on existing data to predict the biological activity, toxicity, and pharmacokinetic properties (ADME - absorption, distribution, metabolism, and excretion) of new compounds. nih.govmdpi.com

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties from scratch. helixr.cominsilico.com These models can explore a vast chemical space to propose novel structures that may not have been conceived through traditional methods. helixr.com

Molecular Dynamics Simulations: These simulations can model the dynamic behavior of a ligand-receptor complex over time, providing a more detailed understanding of the binding interactions and the stability of the complex. nih.govmdpi.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Piperidinepentanol, and how can researchers optimize reaction yields under varying conditions?

- Methodological Approach :

- Begin with nucleophilic substitution or reductive amination protocols, using piperidine and pentanol derivatives as precursors. Vary parameters such as solvent polarity (e.g., THF vs. ethanol), temperature (25–80°C), and catalyst loading (e.g., Pd/C for hydrogenation).

- Monitor reaction progress via TLC or GC-MS. Optimize yields by iterative adjustment of stoichiometry and reaction time .

- Data Presentation : Tabulate reaction conditions (solvent, catalyst, temp) and corresponding yields (%). For example:

| Solvent | Catalyst | Temp (°C) | Yield (%) |

|---|---|---|---|

| Ethanol | None | 60 | 45 |

| THF | Pd/C | 80 | 72 |

Q. How can spectroscopic techniques (e.g., NMR, IR) be systematically applied to confirm the structural integrity and purity of this compound?

- Methodological Approach :

- NMR : Compare experimental H NMR peaks (e.g., δ 1.4–1.6 ppm for pentanol chain protons; δ 2.8–3.1 ppm for piperidine N–CH) with reference data from PubChem or NIST Chemistry WebBook .

- IR : Validate hydroxyl (O–H stretch ~3300 cm) and amine (N–H bend ~1600 cm) functional groups.

- Purity assessment via HPLC (≥95% area under the curve) or melting point analysis.

Q. What are the key solubility and stability profiles of this compound in common laboratory solvents, and how do these properties influence experimental design?

- Methodological Approach :

- Conduct solubility tests in water, DMSO, ethanol, and dichloromethane. Measure stability under acidic/basic conditions (pH 2–12) and oxidative environments (HO).

- Use UV-Vis spectroscopy to track degradation over time. Report kinetic stability data (half-life) in tabular format .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different in vitro models?

- Methodological Approach :

- Perform dose-response assays (e.g., IC determination) in parallel cell lines (e.g., HEK293 vs. HeLa) under standardized conditions (pH, serum concentration).

- Statistically analyze inter-model variability using ANOVA or mixed-effects models. Cross-validate with orthogonal assays (e.g., fluorescence-based vs. colorimetric readouts) .

- Data Interpretation : Highlight confounding factors (e.g., solvent cytotoxicity, batch-to-batch compound variability) in supplementary materials .

Q. What computational modeling approaches are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions, and how do these models align with empirical kinetic data?

- Methodological Approach :

- Employ DFT (Density Functional Theory) to calculate activation energies for proposed reaction pathways (e.g., SN1 vs. SN2). Compare with experimental Arrhenius plots derived from kinetic studies.

- Use Gaussian or ORCA software for simulations. Validate models by correlating computed transition-state geometries with stereochemical outcomes (e.g., retention/inversion) .

Q. How should researchers design a mechanistic study to investigate the pH-dependent conformational changes of this compound in aqueous solutions?

- Methodological Approach :

- Use dynamic light scattering (DLS) and circular dichroism (CD) spectroscopy to monitor aggregation or helical transitions across pH 3–10.

- Supplement with molecular dynamics simulations (e.g., GROMACS) to predict protonation states and hydrogen-bonding networks. Publish raw trajectory files as supplementary data .

Methodological Guidelines for Data Reporting

- Experimental Replication : Follow Beilstein Journal of Organic Chemistry standards for detailed method descriptions, including solvent purification and inert atmosphere protocols .

- Statistical Rigor : Report p-values, confidence intervals, and effect sizes for bioactivity studies. Use tools like PRISMA for meta-analyses of conflicting data .

- Ethical Data Sharing : Deposit spectral and crystallographic data in public repositories (e.g., PubChem, Cambridge Structural Database) with unique identifiers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.